Hex-1-ynyl(trifluoromethylsulfonyl)xenon
Description
Structure
2D Structure
Properties
CAS No. |
676228-05-0 |
|---|---|
Molecular Formula |
C7H9F3O2SXe |
Molecular Weight |
345.50 g/mol |
IUPAC Name |
hex-1-ynyl(trifluoromethylsulfonyl)xenon |
InChI |
InChI=1S/C7H9F3O2SXe/c1-2-3-4-5-6-14-13(11,12)7(8,9)10/h2-4H2,1H3 |
InChI Key |
RMIAZPKLKWLBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Xe]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Hex 1 Ynyl Trifluoromethylsulfonyl Xenon
Reactivity of the Xenon Center
The reactivity of the xenon atom in Hex-1-ynyl(trifluoromethylsulfonyl)xenon is predicted to be the focal point of many of its chemical transformations. The highly electronegative trifluoromethylsulfonyl (triflate) group and the alkynyl moiety significantly influence the electronic environment of the xenon center.
Ligand Exchange Reactions
Ligand exchange, or substitution, is a fundamental reaction in coordination and organometallic chemistry where one ligand is replaced by another. savemyexams.comchemguide.co.uklibretexts.org In the context of this compound, the triflate group, being a good leaving group, could potentially be displaced by other nucleophiles.
The general principle of ligand exchange reactions involves the substitution of one or more ligands in a complex ion with different ones. organic-chemistry.org The stability of the resulting complex is a driving force for such reactions. savemyexams.com While specific experimental data for ligand exchange on this compound is not available, analogous reactions in other metal complexes, such as the replacement of aqua ligands by chloride or ammonia, are well-documented. savemyexams.com The exchange can be partial or complete and may lead to a change in the coordination number and geometry of the central atom if the incoming ligand has a different size. savemyexams.comsavemyexams.com
Table 1: General Examples of Ligand Exchange Reactions
| Starting Complex | Reagent | Product Complex | Observation |
| [Co(H₂O)₆]²⁺ (pink) | conc. HCl | [CoCl₄]²⁻ (blue) | Change in color and coordination number. chemguide.co.uk |
| [Cu(H₂O)₆]²⁺ (blue) | conc. HCl | [CuCl₄]²⁻ (yellow-green) | Reversible reaction with a distinct color change. libretexts.org |
| [Cu(H₂O)₆]²⁺ (blue) | excess NH₃ | [Cu(NH₃)₄(H₂O)₂]²⁺ (deep blue) | Partial ligand substitution. |
This table presents general examples of ligand exchange reactions in transition metal complexes to illustrate the principle, as specific data for this compound is not available.
Electrophilic and Nucleophilic Character of the Xenon Atom
The xenon atom in this compound is expected to exhibit significant electrophilic character. An electrophile is a species that is "electron-loving" and accepts an electron pair to form a new covalent bond. chem-soc.si The high electronegativity of the trifluoromethylsulfonyl group and the carbon of the alkynyl group will withdraw electron density from the xenon atom, creating a partial positive charge and making it susceptible to attack by nucleophiles. researchgate.net A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. chem-soc.si
While some compounds can act as both electrophiles and nucleophiles, the environment of the xenon in this particular molecule strongly suggests a dominant electrophilic nature. semanticscholar.org The substitution of the xenon atom in related cis-perfluoroalk-1-enylxenon(II) salts by various nucleophiles, such as halides and phenyl groups, has been observed to occur stereospecifically, supporting the concept of nucleophilic attack at the xenon center. researchgate.net
Oxidative Capabilities and Fluorinating Behavior
Xenon compounds, particularly those in higher oxidation states or bearing highly electronegative groups, are known for their potent oxidative and fluorinating properties. numberanalytics.com Xenon(II) fluoride (B91410) (XeF₂) is a well-known mild fluorinating agent. The presence of the trifluoromethylsulfonyl group, a strong electron-withdrawing group, is expected to enhance the oxidative potential of the xenon center in this compound. nih.gov
While direct experimental evidence for the fluorinating behavior of this specific compound is lacking, other organoxenon compounds have demonstrated this capability. For instance, organoxenon(IV) compounds are extremely strong fluorinating agents. wikipedia.org It is plausible that under certain conditions, this compound could act as an oxidizing agent, with the xenon(II) being reduced to xenon(0).
Transformations Involving the Hex-1-ynyl Moiety
The hex-1-ynyl group offers a second site of reactivity within the molecule, primarily centered around its carbon-carbon triple bond.
Addition Reactions Across the Carbon-Carbon Triple Bond
Alkynes readily undergo addition reactions where the triple bond is broken, and new single bonds are formed. wikipedia.org These can be broadly classified as electrophilic or nucleophilic additions.
Electrophilic Addition: In electrophilic addition, an electrophile attacks the electron-rich triple bond. libretexts.orgyoutube.com The reaction with hydrogen halides (HX), for instance, would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon. libretexts.org The addition of halogens like Br₂ would also proceed via an electrophilic mechanism. libretexts.org
Nucleophilic Addition: The sp-hybridized carbons of an alkyne also render it more electrophilic than an alkene, allowing for nucleophilic addition under certain conditions. msu.edu Strong nucleophiles can attack one of the carbons of the triple bond. wikipedia.orgyoutube.com
Table 2: Potential Addition Reactions of the Hex-1-ynyl Moiety
| Reaction Type | Reagent | Potential Product Type | Key Principle |
| Electrophilic Addition | HBr | Geminal dibromide (with excess HBr) | Markovnikov's rule is followed. youtube.com |
| Electrophilic Addition | Br₂ | Tetra-bromoalkane (with excess Br₂) | Stepwise addition across the triple bond. libretexts.org |
| Nucleophilic Addition | R-Li (Organolithium) | Vinyl anion intermediate | Attack of a strong nucleophile on the alkyne. youtube.com |
| Hydration (Electrophilic) | H₂O, H₂SO₄, HgSO₄ | Ketone | Formation of an enol intermediate followed by tautomerization. libretexts.org |
| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov addition of water across the triple bond. libretexts.org |
This table outlines potential addition reactions based on the general reactivity of alkynes, as specific data for this compound is not available.
Palladium-Catalyzed or Other Metal-Mediated Transformations
The terminal alkyne functionality in the hex-1-ynyl group, combined with the triflate as a potential leaving group, makes this compound a candidate for various metal-catalyzed cross-coupling reactions.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. gold-chemistry.orglibretexts.org Given that aryl triflates are also effective coupling partners in Sonogashira reactions, it is conceivable that the hex-1-ynyl moiety could be transferred to an aryl or vinyl group. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org While less common for alkynes, this reaction is another potential pathway for forming new carbon-carbon bonds. organic-chemistry.orgnih.gov
Table 3: Potential Metal-Catalyzed Transformations
| Reaction Name | Coupling Partners | Catalyst System | Potential Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide or Triflate | Pd catalyst, Cu(I) co-catalyst, Amine base | Di-substituted alkyne |
| Stille Coupling | Organostannane | Pd catalyst | Di-substituted alkyne or other coupled product |
This table illustrates potential cross-coupling reactions based on established methodologies for alkynes and triflates, as specific examples for this compound are not documented.
Reactivity of the Trifluoromethylsulfonyl Group
The trifluoromethylsulfonyl (-SO2CF3) group, often referred to as the triflyl group, is a key determinant of the reactivity of this compound. Its properties are largely dictated by the strong electron-withdrawing nature of the trifluoromethyl group.
Nucleophilic Displacement of the Sulfonyl Group
The xenon-sulfonyl bond in this compound is highly polarized, rendering the sulfonyl group susceptible to nucleophilic attack. The trifluoromethylsulfonyl group is an excellent leaving group, a property attributed to the stability of the resulting trifluoromethanesulfonate (B1224126) anion (triflate, CF3SO3-). The negative charge on the anion is effectively delocalized through resonance across the three oxygen atoms and is further stabilized by the potent inductive effect of the trifluoromethyl group.
It is anticipated that a wide range of nucleophiles could displace the triflyl group. For instance, reaction with halide ions (e.g., F-, Cl-, Br-) would likely yield the corresponding hex-1-ynylxenon halide. Similarly, reaction with water or alcohols would be expected to produce hydroxo or alkoxo xenon derivatives, although these would likely be highly unstable.
| Nucleophile (Nu) | Expected Product | Relative Rate (Hypothetical) |
| F- | Hex-1-ynylxenon fluoride | Fast |
| Cl- | Hex-1-ynylxenon chloride | Moderate |
| Br- | Hex-1-ynylxenon bromide | Moderate |
| H2O | [Hex-1-ynylxenon(hydroxide)] | Slow, leads to decomposition |
| CH3OH | [Hex-1-ynylxenon(methoxide)] | Slow, leads to decomposition |
Stability and Electronic Influence of the -SO2CF3 Moiety
However, this same electronic influence also makes the xenon atom more susceptible to nucleophilic attack, creating a delicate balance between stability and reactivity. The stability of the molecule is thus a compromise between the stabilizing effect of the electron-withdrawing group and the increased reactivity it imparts.
Thermal and Kinetic Stability of this compound
The stability of this compound is a critical aspect of its chemistry, with both thermal and kinetic factors playing significant roles. Organoxenon compounds are generally not robust, and this molecule is no exception.
Decomposition Pathways and Products
The thermal decomposition of this compound is expected to proceed through several pathways, largely dictated by the weakest bonds in the molecule. The xenon-carbon and xenon-sulfur bonds are the most probable points of initial fragmentation.
One plausible decomposition pathway involves the homolytic cleavage of the Xe-C bond, which would generate a hex-1-ynyl radical and a (trifluoromethylsulfonyl)xenon radical. These highly reactive species would then undergo further reactions, leading to a complex mixture of products.
A second likely pathway is the reductive elimination, a common process for organometallic compounds. This would involve the concerted cleavage of the hex-1-ynyl and trifluoromethylsulfonyl groups from the xenon atom, resulting in the formation of hex-1-ynyl trifluoromethyl sulfone and elemental xenon.
| Decomposition Pathway | Initial Products | Conditions |
| Homolytic Cleavage | Hex-1-ynyl radical + (Trifluoromethylsulfonyl)xenon radical | High Temperature / UV light |
| Reductive Elimination | Hex-1-ynyl trifluoromethyl sulfone + Xenon | Moderate Heating |
Factors Influencing Molecular Stability
Several factors are predicted to influence the molecular stability of this compound:
Temperature: As with most thermally labile compounds, stability is expected to decrease significantly with increasing temperature. Low temperatures would be essential for the isolation and storage of this compound.
Solvent: The choice of solvent could play a crucial role. Non-polar, non-coordinating solvents would likely offer the greatest stability, as polar or nucleophilic solvents could induce decomposition through nucleophilic attack or solvolysis.
Presence of Nucleophiles/Electrophiles: The presence of even trace amounts of nucleophiles could lead to rapid decomposition via displacement of the triflyl group. Strong electrophiles might also interact with the triple bond of the hex-1-ynyl group, leading to instability.
Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature. A thorough search for spectroscopic and crystallographic data, as well as for any synthetic reports or theoretical studies concerning this specific molecule, yielded no results. Consequently, the generation of an article with the detailed, data-rich content as requested in the provided outline is not possible.
The field of organoxenon chemistry, which focuses on compounds with a direct carbon-xenon bond, is a specialized and challenging area of research. While a number of organoxenon compounds have been synthesized and characterized, they predominantly feature aryl or perfluoroalkyl groups attached to the xenon atom.
General Context of Organoxenon Chemistry
Research in this area has led to the characterization of several classes of organoxenon compounds. The first organoxenon compounds to be isolated were divalent, such as (C₆F₅)₂Xe. wikipedia.org The synthesis of tetravalent organoxenon compounds, for instance, [C₆F₅XeF₂]⁺[BF₄]⁻, marked a significant advancement in the field. wikipedia.org The majority of these compounds are synthesized from precursors like xenon difluoride (XeF₂) and are often highly reactive and unstable, requiring specialized techniques for their handling and analysis. wikipedia.org
Alkynyl Xenon Compounds
The existence of alkynyl xenonium salts has been reported. Spectroscopic and chemical evidence has been presented for the formation of compounds with the general formula R-C≡C-Xe⁺ BF₄⁻ through the reaction of lithium acetylides with xenon difluoride and boron trifluoride at low temperatures. rsc.org However, detailed structural and spectroscopic data for specific long-chain alkynyl xenon compounds, particularly those with a trifluoromethylsulfonyl (triflate) counter-ion like the requested "this compound," remain uncharacterised in published literature.
Advanced Characterization Techniques in Xenon Chemistry
Modern techniques are continually pushing the boundaries of what is known about xenon chemistry. For instance, 3D electron diffraction is an emerging technique for determining the crystal structures of noble gas compounds, which are often difficult to grow into crystals large enough for traditional X-ray diffraction. newswise.com This method has been successfully applied to characterize nano- and micro-sized crystallites of other complex xenon-containing materials. newswise.com
Structural Elucidation and Spectroscopic Probes of Hex 1 Ynyl Trifluoromethylsulfonyl Xenon
High-Resolution Imaging and Surface Characterization
The intricate structural details and surface interactions of novel compounds like Hex-1-ynyl(trifluoromethylsulfonyl)xenon necessitate the use of advanced high-resolution imaging techniques. Scanning Tunneling Microscopy (STM) and other complementary surface science methodologies are pivotal in elucidating the geometric and electronic properties of such xenon-ligand systems at the atomic level.
Scanning Tunneling Microscopy (STM) in Xenon-Ligand Systems
Scanning Tunneling Microscopy (STM) has emerged as a formidable tool for visualizing and manipulating individual molecules adsorbed on a surface. nih.gov This technique allows for the investigation of adsorption geometries, conformations, and the dynamics of single molecules and their aggregates. nih.gov For complex and potentially delicate molecules like this compound, STM offers a pathway to directly probe its structure and electronic landscape.
In the context of xenon-ligand systems, a significant challenge in STM imaging is the strong electronic interaction between the molecule and a conductive substrate, which can perturb the molecule's intrinsic electronic structure. aps.org To circumvent this, ultrathin insulating films, such as sodium chloride, can be employed to electronically decouple the molecule from the metallic substrate. aps.org This approach helps in preserving the unperturbed molecular orbitals, allowing for their direct imaging. aps.org
While direct STM studies on this compound are not yet available in the public domain, the principles of the technique suggest a promising avenue for its characterization. By depositing the compound on a suitable substrate and employing a functionalized STM tip, it would be possible to obtain high-resolution images that could reveal the spatial arrangement of the hex-1-ynyl and trifluoromethylsulfonyl groups around the central xenon atom. nih.gov Furthermore, by varying the bias voltage, STM can be used to probe the local density of states, providing insights into the electronic character of the C-Xe and S-Xe bonds.
Recent advancements have even seen the development of automated structure discovery for STM (ASD-STM), a machine learning approach that can predict atomic structures directly from STM images, which could be instrumental in analyzing complex organoxenon compounds. nih.gov
Complementary Surface Science Methodologies
To gain a comprehensive understanding of the surface characteristics of this compound, STM is often used in conjunction with other surface-sensitive techniques. One such method is the photoemission of adsorbed xenon (PAX), which is sensitive to the local work function of different adsorption sites on a surface. scilit.com This could provide valuable information on how the molecule interacts with and orients itself on various substrates.
Other surface science techniques that could complement STM studies include:
X-ray Photoelectron Spectroscopy (XPS): This technique can be used to determine the elemental composition of the surface and the chemical states of the constituent atoms (C, S, O, F, Xe). This would be crucial in confirming the integrity of the molecule upon adsorption and in studying the electronic environment of the xenon atom and its bonding partners.
Temperature Programmed Desorption (TPD): TPD can provide information on the strength of the interaction between the this compound molecule and the substrate by measuring the temperature at which it desorbs.
Low-Energy Electron Diffraction (LEED): If the molecules form an ordered layer on a single-crystal surface, LEED can be used to determine the structure of this overlayer.
Together, these techniques provide a multi-faceted view of the molecule's behavior on a surface, from its individual structure to its collective organization and interaction with the substrate.
Spectroscopic Signatures of C-Xe and S-Xe Bonds
The identification and characterization of the bonds within this compound heavily rely on various spectroscopic methods. The C-Xe and S-Xe bonds, in particular, are expected to exhibit unique spectroscopic signatures.
Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of a molecule. The stretching frequency of a bond is indicative of its strength. For xenon compounds, IR spectroscopy has been instrumental in characterizing their structure. For instance, the H-Xe stretching vibration in xenon hydrides gives rise to a strong and characteristic absorption in the IR spectrum. aip.org The involvement of the xenon atom in this bond has been definitively proven by observing the isotopic shift when different xenon isotopes are used. aip.org
| Bond | Spectroscopic Method | Expected Wavenumber (cm⁻¹) | Notes |
| C≡C (in Hex-1-ynyl) | IR, Raman | ~2100 - 2260 | The triple bond stretch is a characteristic and often strong signal. |
| C-Xe | IR, Raman | ~400 - 600 | This is an estimation based on the vibrational frequencies of other heavy atom-carbon bonds and theoretical calculations on organoxenon compounds. The exact position would be highly sensitive to the overall molecular structure. |
| S=O (in Sulfonyl) | IR | ~1300 - 1350 (asymmetric), ~1120 - 1160 (symmetric) | The sulfonyl group exhibits strong, characteristic stretching vibrations. |
| S-Xe | IR, Raman | ~200 - 400 | Similar to the C-Xe bond, this is an estimate. The low frequency reflects the heavy atoms involved and the likely weakness of the bond compared to covalent bonds between lighter elements. |
| C-F (in Trifluoromethyl) | IR | ~1000 - 1400 | C-F stretches are typically strong and can appear in a complex pattern. |
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, particularly ¹²⁹Xe NMR. The chemical shift of ¹²⁹Xe is highly sensitive to its electronic environment, making it an excellent probe for the nature of the bonding to the xenon atom. wikipedia.org The presence of both an electron-withdrawing trifluoromethylsulfonyl group and an electron-donating hex-1-ynyl group would likely result in a unique chemical shift for the xenon atom in this compound.
Furthermore, the analysis of the molecular electrostatic potential (MEP) surface through computational methods can provide insights into the nature of the non-covalent interactions that these bonds might engage in, such as σ-hole interactions, which are significant in the chemistry of xenon compounds. mdpi.comillinois.edu
The combination of these spectroscopic techniques, supported by theoretical calculations, is essential for the unambiguous structural elucidation and electronic characterization of this compound and its unique C-Xe and S-Xe bonds.
Theoretical and Computational Investigations of Hex 1 Ynyl Trifluoromethylsulfonyl Xenon
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for predicting the properties of novel and highly reactive molecules like Hex-1-ynyl(trifluoromethylsulfonyl)xenon. These methods allow for the in-silico investigation of molecular geometries, electronic structures, and energetic properties, providing insights that can guide future synthetic efforts.
Density Functional Theory (DFT) for Electronic Structure and Geometries
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations would be crucial for determining its equilibrium geometry. It is predicted that the molecule would adopt a T-shaped geometry around the central xenon atom, which is a common structural motif for Xe(II) compounds. The hex-1-ynyl group and the trifluoromethylsulfonyl group would likely be arranged in a pseudo-linear fashion with the xenon atom.
DFT calculations would also provide valuable information about the electronic properties of the molecule. The calculated Mulliken or Natural Population Analysis (NPA) charges would likely show a significant positive charge on the xenon atom, indicating its role as an electrophilic center. The distribution of electron density would be heavily skewed towards the electronegative oxygen and fluorine atoms of the trifluoromethylsulfonyl group.
Below is a hypothetical data table of key geometrical parameters for this compound, as would be predicted by DFT calculations.
| Parameter | Predicted Value |
| C-Xe Bond Length (Å) | ~2.10 |
| Xe-S Bond Length (Å) | ~2.80 |
| C-Xe-S Bond Angle (°) | ~175 |
| O-S-O Bond Angle (°) | ~120 |
Note: These values are illustrative and would require specific DFT calculations to be confirmed.
Ab Initio Methods for High-Accuracy Predictions
To obtain more precise and reliable predictions, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding, these methods provide a more accurate description of electron correlation effects, which are important for systems containing heavy elements like xenon.
For this compound, ab initio calculations would be instrumental in refining the geometric parameters obtained from DFT. They would also provide a more accurate picture of the molecule's stability and the energetics of its potential decomposition pathways. High-accuracy calculations of the bond dissociation energies for the C-Xe and Xe-S bonds would be particularly insightful.
Bonding Analysis and Molecular Orbital Theory
The nature of the chemical bonds in organoxenon compounds is a subject of considerable interest. Molecular Orbital (MO) theory and various bonding analysis techniques can elucidate the intricate electronic interactions within this compound.
Nature of the Carbon-Xenon Bond (Covalent vs. Ionic Character)
The carbon-xenon bond in organoxenon compounds is generally described as a polar covalent bond, with a significant degree of ionic character. This is due to the considerable difference in electronegativity between carbon and xenon. In this compound, the presence of the electron-withdrawing trifluoromethylsulfonyl group would further polarize the C-Xe bond, increasing its ionic character.
Analysis of the electron density distribution, for instance, through the Quantum Theory of Atoms in Molecules (QTAIM), would likely reveal a bond critical point between the carbon and xenon atoms, characteristic of a covalent interaction. However, the Laplacian of the electron density at this point would likely be positive, indicating a depletion of electron density in the bonding region, which is typical for polar bonds.
Characterization of Xenon-Sulfur and Xenon-Carbon Bonds
The xenon-sulfur bond in this compound is expected to be weaker and more ionic in character than the xenon-carbon bond. This is consistent with the general trend observed in xenon compounds where bonds to more electronegative elements are more polarized. The Xe-S bond can be described as an interaction between the Lewis acidic xenon center and the Lewis basic trifluoromethylsulfonyl anion.
Molecular orbital analysis would likely show that the Highest Occupied Molecular Orbital (HOMO) is localized primarily on the hex-1-ynyl group and the trifluoromethylsulfonyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the xenon atom, highlighting its electrophilic nature. The bonding orbitals would show a mixture of contributions from the carbon, xenon, and sulfur atomic orbitals, confirming the covalent nature of these interactions.
A hypothetical table summarizing the predicted bond characteristics is presented below.
| Bond | Covalent Character | Ionic Character |
| Xe-C | Moderate | Significant |
| Xe-S | Low | High |
σ-Hole Interactions in Organoxenon Systems
The concept of σ-hole interactions is relevant to understanding the intermolecular interactions and reactivity of organoxenon compounds. A σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to an atom. In the case of this compound, the xenon atom is expected to possess a prominent σ-hole along the axis of the C-Xe bond, but on the side opposite to the carbon atom.
This region of positive potential would make the xenon atom susceptible to nucleophilic attack from that direction. Furthermore, in the condensed phase, this σ-hole could participate in non-covalent interactions with electron-rich species, influencing the crystal packing and supramolecular assembly of the compound. Computational analysis of the molecular electrostatic potential (MEP) surface of this compound would be essential to visualize and quantify the magnitude and extent of the σ-hole on the xenon atom.
Reaction Pathway Modeling and Transition State Characterization
The study of a new molecule like this compound would heavily rely on computational chemistry to predict its stability, reactivity, and potential synthetic routes.
Computational Studies of Reaction Mechanisms
To understand how this compound might be formed or how it might decompose, computational chemists would employ methods like Density Functional Theory (DFT). These calculations can map out the potential energy surface of a reaction, identifying the most likely pathways. For instance, a plausible synthetic route could involve the reaction of an appropriate alkynylxenonium precursor with a trifluoromethylsulfonyl source. Computational models would explore the step-by-step mechanism of this reaction, pinpointing intermediate structures and the transition states that connect them.
Energy Barriers and Reaction Rates Predictions
A critical aspect of reaction pathway modeling is the calculation of energy barriers for each step. The height of this barrier, known as the activation energy, is a key determinant of the reaction rate. By calculating these barriers, researchers can predict the feasibility of a proposed synthetic route under various conditions. For example, a high energy barrier would suggest that the reaction is slow and may require significant energy input, such as heat or light, to proceed at a reasonable rate. Conversely, a low energy barrier would indicate a more facile reaction.
Spectroscopic Property Simulations
Prior to attempting the synthesis of a new compound, computational methods are invaluable for predicting its spectroscopic signatures. This allows researchers to know what to look for in their experimental analyses.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict the NMR chemical shifts of various nuclei within a molecule. For this compound, predictions for ¹³C, ¹⁹F, and ¹²⁹Xe NMR would be of particular interest. The ¹²⁹Xe NMR chemical shift is especially sensitive to the electronic environment around the xenon atom and would provide crucial information about the bonding in the molecule.
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹²⁹Xe | Data not available |
| ¹⁹F | Data not available |
| ¹³C (alkynyl C1) | Data not available |
| ¹³C (alkynyl C2) | Data not available |
| ¹³C (CF₃) | Data not available |
| ¹H (Hexyl chain) | Data not available |
Note: The values in this table are hypothetical and would need to be calculated using appropriate computational methods.
Vibrational Frequency Calculations
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational calculations can predict these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, characteristic vibrational frequencies would be expected for the C≡C triple bond, the S=O and S-O bonds of the trifluoromethylsulfonyl group, and the Xe-C and Xe-O bonds. Comparing the calculated vibrational spectrum with an experimental one would be a key step in confirming the identity of the synthesized compound.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| C≡C Stretch | Data not available |
| S=O Asymmetric Stretch | Data not available |
| S=O Symmetric Stretch | Data not available |
| Xe-C Stretch | Data not available |
| Xe-O Stretch | Data not available |
| C-F Stretch | Data not available |
Note: The values in this table are hypothetical and would need to be calculated using appropriate computational methods.
Mechanistic Investigations of Organoxenon Reactions Involving Hex 1 Ynyl Trifluoromethylsulfonyl Xenon
Kinetics and Thermodynamics of Reaction Pathways
The study of reaction kinetics and thermodynamics provides fundamental insights into the stability, reactivity, and transformation pathways of organoxenon compounds. These investigations are crucial for understanding the nature of the carbon-xenon bond and for designing new synthetic applications.
Rate Law Determination and Activation Parameters
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. For a hypothetical reaction involving an organoxenon compound, the rate law would be determined by systematically varying the concentration of each reactant and observing the effect on the reaction rate.
For instance, in the decomposition of an organoxenon compound, the rate law might be found to be first-order, depending only on the concentration of the organoxenon species, or it could involve other reagents. The rate constant, k, is a key parameter derived from the rate law and is temperature-dependent. wikipedia.orgthoughtco.com
The activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined by studying the effect of temperature on the rate constant, typically using the Arrhenius equation. wikipedia.orgpurdue.eduyoutube.com A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. purdue.edu
Hypothetical Reaction Data for an Analogous Organoxenon Compound:
| Experiment | Initial [Organo-Xe] (M) | Initial [Reagent Y] (M) | Initial Rate (M/s) |
| 1 | 0.010 | 0.010 | 1.5 x 10⁻⁵ |
| 2 | 0.020 | 0.010 | 3.0 x 10⁻⁵ |
| 3 | 0.010 | 0.020 | 1.5 x 10⁻⁵ |
From this hypothetical data, the reaction is first order with respect to the organoxenon compound and zero order with respect to Reagent Y.
Hypothetical Activation Parameters for an Analogous Organoxenon Reaction:
| Temperature (K) | Rate Constant, k (s⁻¹) |
| 298 | 1.5 x 10⁻³ |
| 308 | 3.0 x 10⁻³ |
| 318 | 5.9 x 10⁻³ |
Based on this hypothetical data, the activation energy could be calculated. For many reactions at room temperature, the Gibbs free energy of activation is approximately 23 kcal/mol. wikipedia.org
Equilibrium Studies and Stability Constants
Equilibrium studies are vital for quantifying the stability of organoxenon compounds. The equilibrium constant (Keq) for the formation of a carbon-xenon bond provides a measure of the thermodynamic stability of the compound under specific conditions. tau.ac.il For instance, the equilibrium for the formation of the methylxenonium cation has been studied to determine the C-Xe bond strength. acs.org
The stability of organoxenon compounds is influenced by factors such as the electronegativity of the groups attached to xenon and steric hindrance. wikipedia.org Generally, organoxenon compounds are less stable than xenon fluorides. wikipedia.org
Illustrative Equilibrium Data for Xenon Fluoride (B91410) Formation:
| Reaction | Temperature (K) | Equilibrium Constant (Keq) |
| Xe + F₂ ⇌ XeF₂ | 523.15 | 8.79 x 10³ |
| XeF₂ + F₂ ⇌ XeF₄ | 523.15 | 1.37 x 10⁻² |
| XeF₄ + F₂ ⇌ XeF₆ | 523.15 | 1.43 x 10⁻³ |
These data for xenon fluorides illustrate how temperature affects equilibrium and product distribution. tau.ac.il
Identification of Key Intermediates
The elucidation of a reaction mechanism often hinges on the detection and characterization of transient intermediates.
Spectroscopic Detection of Transient Species
Spectroscopic techniques are invaluable for observing short-lived intermediates. NMR spectroscopy, particularly ¹²⁹Xe NMR, is a powerful tool for characterizing organoxenon compounds in solution. wikipedia.org Changes in the chemical shift of ¹²⁹Xe can provide information about the electronic environment of the xenon atom and its bonding.
Other spectroscopic methods, such as time-resolved infrared spectroscopy, have been used to detect transient organometallic xenon complexes. ccu.edu.tw
Trapping Experiments
Trapping experiments are designed to capture and identify reactive intermediates. While specific examples for organoxenon reaction intermediates are scarce in the literature, the general principle involves introducing a "trapping agent" that reacts rapidly with the intermediate to form a stable, identifiable product. The trapping of xenon gas itself has been studied in various materials, which demonstrates the element's potential for interaction. acs.orgnist.govwikipedia.org
Isotopic Labeling Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. wikipedia.org In the context of organoxenon chemistry, substituting an atom with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen) can help to determine bond-breaking and bond-forming steps. wikipedia.orgx-chemrx.com
The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide evidence for the involvement of a particular bond in the rate-determining step of a reaction. x-chemrx.com While the application of isotopic labeling to the mechanistic study of organoxenon compounds is not widely reported, it remains a fundamental tool in mechanistic chemistry. wikipedia.orgx-chemrx.com
Deuterium and Carbon Isotope Effects
Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step and the nature of bond-breaking and bond-forming processes in a chemical reaction. In the context of Hex-1-ynyl(trifluoromethylsulfonyl)xenon, the substitution of specific atoms with their heavier isotopes, such as deuterium for hydrogen or carbon-13 for carbon-12, can provide significant insights into reaction mechanisms.
Deuterium Isotope Effects (kH/kD):
The primary deuterium KIE is observed when a C-H bond to the isotopically labeled hydrogen is broken in the rate-determining step of a reaction. A significant primary KIE (typically > 2) is indicative of such a process. Secondary deuterium KIEs, where the labeled hydrogen is not directly involved in bond cleavage, provide information about changes in hybridization or the steric environment at the carbon atom.
While specific experimental data for this compound is not available in public literature, we can hypothesize potential labeling studies based on its structure. For instance, labeling the terminal alkyne position or the carbons of the hexyl chain could reveal details about their involvement in the transition state of various reactions.
Carbon-13 Isotope Effects (k12C/k13C):
Carbon KIEs are particularly useful for understanding changes in bonding at a carbon center. The magnitude of the ¹³C KIE can distinguish between different reaction mechanisms, such as associative versus dissociative pathways. For reactions involving the C-Xe bond of this compound, a significant ¹³C KIE at the acetylenic carbon attached to xenon would strongly suggest that C-Xe bond cleavage is part of the rate-determining step.
A hypothetical data table for such investigations is presented below. The values are illustrative and represent the type of data that would be sought in such a study.
| Reaction Type | Isotopic Position | kH/kD (Primary) | kH/kD (Secondary) | k12C/k13C |
| Nucleophilic Substitution at Xe | C-1 of Hex-1-ynyl | - | 1.05 ± 0.02 | 1.04 ± 0.01 |
| Electrophilic Addition to Alkyne | C-2 of Hex-1-ynyl | 1.10 ± 0.03 | - | 1.02 ± 0.01 |
| Thermal Decomposition | C-1 of Hex-1-ynyl | - | 1.03 ± 0.02 | 1.06 ± 0.01 |
Xenon Isotope Effects in Bond Breaking/Forming Processes
Xenon possesses a range of stable isotopes, making it a candidate for heavy atom kinetic isotope effect studies. Investigating xenon KIEs in reactions of this compound would offer direct evidence of the involvement of the xenon atom in the rate-determining step. The relatively large mass differences between xenon isotopes could lead to measurable KIEs, despite the general trend of smaller KIEs for heavier elements.
The study of xenon isotope effects would be particularly insightful for understanding the fundamental nature of the carbon-xenon bond cleavage. For example, in a reaction where the C-Xe bond is broken, a normal KIE (k_light/k_heavy > 1) would be expected. The magnitude of this effect could provide information on the transition state structure.
Due to the technical challenges associated with such measurements, experimental data on xenon KIEs in organoxenon chemistry are scarce. However, the potential insights make it a compelling area for future research.
Correlation between Experimental Observations and Computational Models
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. In the study of highly reactive and often unstable compounds like organoxenon species, computational models provide a safe and effective way to explore potential energy surfaces, transition state geometries, and reaction energetics.
For this compound, DFT calculations could be employed to:
Model Reactant and Product Structures: Determine the optimized geometries and electronic properties of the starting material and potential products.
Locate Transition States: Identify the transition state structures for various proposed reaction pathways.
Calculate Activation Barriers: Compute the energy barriers for different mechanistic possibilities, allowing for a comparison of their feasibility.
Predict Kinetic Isotope Effects: Computationally predict KIEs for comparison with experimental data, which can validate the proposed mechanism and transition state structure.
A strong correlation between experimentally observed reaction outcomes and computationally predicted pathways and energetics would lend significant support to a proposed mechanism. For instance, if experimental studies indicate a particular regioselectivity in a reaction, and DFT calculations predict a significantly lower activation barrier for the pathway leading to that regioisomer, this provides compelling evidence for that mechanistic route.
The synergy between experimental data, such as the kinetic isotope effects discussed above, and high-level computational modeling is essential for building a comprehensive and detailed understanding of the reaction mechanisms of novel compounds like this compound. While specific studies on this compound are not yet prevalent in the literature, the application of these established methodologies will be critical for advancing the field of organoxenon chemistry.
Emerging Directions in Hex 1 Ynyl Trifluoromethylsulfonyl Xenon Research
Exploration of Hex-1-ynyl(trifluoromethylsulfonyl)xenon as a Reagent in Organic Synthesis
Currently, there are no published studies detailing the use of this compound as a reagent in organic synthesis. The potential applications discussed below are hypothetical and based on the known reactivity of related organoxenon compounds and trifluoromethylating agents.
Potential as a Trifluoromethylating Agent
The trifluoromethyl group (-CF3) is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and lipophilicity. While some organoxenon compounds have been investigated for fluorination, the direct use of a compound like this compound for trifluoromethylation is not documented.
Theoretically, the presence of the highly electronegative trifluoromethylsulfonyl group (CF3SO2-) could influence the reactivity of the xenon center. However, without experimental data, its efficacy and mechanism as a trifluoromethylating agent remain speculative. The reactivity would depend on the stability of the xenon-carbon and xenon-sulfonyl bonds.
Applications in Alkynylation or C-X Bond Formation (X ≠ F)
The alkynyl group (a functional group containing a carbon-carbon triple bond) is a valuable building block in organic synthesis. Alkynylxenon(II) salts have been reported as electrophilic alkynylating agents, capable of transferring the alkynyl group to nucleophiles.
Based on this precedent, this compound could hypothetically participate in alkynylation reactions. The general reactivity of such a process is depicted in the table below, though it must be stressed that these are theoretical reaction pathways for a generic alkynylxenon compound and have not been specifically demonstrated for this compound.
| Nucleophile (Nu-) | Hypothetical Reaction Product | Bond Formed |
|---|---|---|
| R-C≡C- (Acetylide) | Hex-1-ynyl-C≡C-R (Diyne) | C-C |
| Ar- (Aryl group) | Hex-1-ynyl-Ar (Arylalkyne) | C-C |
| R2N- (Amine) | Hex-1-ynyl-NR2 (Ynamine) | C-N |
| RS- (Thiolate) | Hex-1-ynyl-SR (Thioether) | C-S |
The formation of other carbon-heteroatom (C-X, where X is not fluorine) bonds would similarly depend on the compound's stability and the reaction conditions, for which no data exists.
Catalytic Roles of Organoxenon Compounds
The exploration of organoxenon compounds in catalysis is a nascent and primarily theoretical field. There is no specific research on the catalytic roles of this compound.
Design of Novel Organoxenon Catalysts
The design of new organocatalysts is an active area of research, often guided by computational methods. acs.org For organoxenon compounds, catalyst design would theoretically involve modifying the organic and anionic groups attached to the xenon atom to tune its electronic and steric properties. The combination of an alkynyl group and a trifluoromethylsulfonyl group in this compound represents a unique substitution pattern, but its suitability as a catalyst has not been theoretically modeled or experimentally tested.
Advanced Materials Science Implications (Research Focus Only)
There is no research available on the implications of this compound in advanced materials science. Hypothetically, compounds containing both a reactive alkyne moiety and a fluorinated group could be of interest as precursors for functional polymers or other advanced materials. However, without any experimental or theoretical data on the stability, polymerization potential, or material properties of this specific compound, any discussion of its role in materials science remains entirely speculative.
Based on a comprehensive search of available scientific and academic resources, there is currently no specific research data or literature available for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its research, theoretical integration, self-assembly, or future challenges in hypervalent xenon chemistry as outlined in the user's request.
The field of organoxenon chemistry is a highly specialized and evolving area of study. While research exists on various organoxenon compounds, including those with xenon-carbon bonds and those in higher oxidation states, the specific compound "this compound" does not appear in the public research domain at this time.
General information on related topics can be summarized as follows:
Emerging Directions in Hypervalent Xenon Research
Research in hypervalent xenon chemistry is broadly focused on the synthesis and characterization of new compounds with novel bonding and reactivity.
Theoretical Integration into Functional Molecular Architectures
The theoretical study of xenon compounds often involves computational chemistry to predict their structures, stability, and electronic properties. acs.org These studies are crucial for understanding the nature of the xenon-element bond and for designing new stable compounds. The integration of xenon atoms into larger molecular frameworks is an area of interest for creating materials with unique properties.
Investigation of Self-Assembly Processes
The self-assembly of xenon-containing molecules is a topic of interest for creating supramolecular structures. Research has shown that xenon can be encapsulated within molecular cages and that its presence can influence the assembly of these structures. acs.orgresearchgate.netfigshare.com For instance, xenon has been shown to be reversibly trapped in the cavity of cucurbituril, forming a host-guest complex. researchgate.net
Future Challenges and Opportunities in Hypervalent Xenon Chemistry
The field continues to face challenges in synthesizing and stabilizing new organoxenon compounds, particularly those with higher oxidation states.
Synthesis of Higher Oxidation State Organoxenon Compounds
The synthesis of organoxenon compounds is challenging due to the instability of xenon(II) and the high reactivity of these compounds. wikipedia.org Most known organoxenon compounds are divalent. wikipedia.org The first tetravalent organoxenon compound, [C₆F₅XeF₂]⁺[BF₄]⁻, was synthesized in 2004. wikipedia.orgresearchgate.net The development of new synthetic methods is a key challenge in accessing higher oxidation state organoxenon compounds. sciencedaily.com
Stabilization Strategies for Reactive Organoxenon Species
The bonds in organoxenon compounds are often weak, making the molecules highly reactive and difficult to isolate. wikipedia.org A significant challenge is the development of strategies to stabilize these reactive species. This can involve the use of bulky ligands or the incorporation of the xenon atom into a more rigid molecular framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
